molecular formula C25H20N2O6S B11567231 ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11567231
M. Wt: 476.5 g/mol
InChI Key: URBVKGDDQSWMLZ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-dione core fused with a thiazole ring. Key structural attributes include:

  • 3-Hydroxyphenyl substituent: Introduces polarity and hydrogen-bonding capacity at the N1 position of the pyrrole ring.
  • Ethyl carboxylate-thiazole moiety: A 4-methyl-substituted thiazole ring with an ester group at position 5, enhancing solubility and metabolic stability .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O6S/c1-4-32-24(31)22-13(3)26-25(34-22)27-19(14-6-5-7-15(28)11-14)18-20(29)16-10-12(2)8-9-17(16)33-21(18)23(27)30/h5-11,19,28H,4H2,1-3H3

InChI Key

URBVKGDDQSWMLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common approach is the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, followed by cyclization and functional group modifications . The reaction conditions often include heating in acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Analogues

Table 1: Comparison of Chromeno-Pyrrol-Dione Derivatives
Compound Name Substituents (Position) Key Features Molecular Weight (g/mol)
Target Compound 3-Hydroxyphenyl (N1), 7-Methyl (C7) Polar hydroxyl group, methyl for lipophilicity Not provided
ChemDiv 6391-0273 4-(Dimethylamino)phenyl (N1) Electron-donating dimethylamino group, enhances solubility Not provided
879577-91-0 (Chromeno-pyrrole-dione) 2-Methoxyphenyl (N1), Methoxy (C6) Methoxy groups increase hydrophobicity; dihydro core reduces ring strain Not provided

Key Observations :

  • The methyl group at C7 enhances lipophilicity, similar to the methoxy groups in 879577-91-0 .
  • Electronic Properties: The electron-withdrawing carboxylate in the target compound contrasts with the electron-donating dimethylamino group in 6391-0273, altering charge distribution and reactivity .

Thiazole-Containing Analogues

Table 2: Thiazole Ring Modifications
Compound Name Thiazole Substituents Biological Relevance Synthesis Method
Target Compound 4-Methyl, 5-ethyl carboxylate Ester improves bioavailability Not detailed in evidence
Example 62 () 5-Methylthiophen-2-yl Fluorinated chromenone enhances stability Suzuki coupling
Compound 7b () Ethyl 2,4-diaminothiophene-5-carboxylate Amino groups for nucleophilic interactions Condensation with sulfur

Key Observations :

  • Thiazole Functionalization : The ethyl carboxylate in the target compound may confer better aqueous solubility compared to the methylthiophene in Example 62. The latter’s fluorine atoms () could increase metabolic stability .
  • Synthetic Routes : Suzuki coupling () and sulfur-mediated cyclization () highlight divergent strategies for thiazole incorporation .

Physicochemical and Spectral Data

  • Melting Points: Chromeno-pyrrol-dione derivatives (e.g., 879577-91-0) exhibit high melting points (~227–230°C), suggesting crystalline stability .
  • Spectroscopy : IR and NMR data for related compounds (e.g., ) confirm carbonyl (1700–1750 cm⁻¹) and aromatic proton signals (δ 6.5–8.5 ppm) .

Research Implications

  • Drug Design : The target compound’s hydroxyl and carboxylate groups position it as a candidate for targeting polar binding pockets, unlike the hydrophobic 879577-91-0 .
  • Synthetic Challenges: Introducing the 3-hydroxyphenyl group may require protective strategies to prevent oxidation, contrasting with the straightforward installation of dimethylamino groups in 6391-0273 .

Biological Activity

Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article synthesizes current research findings on its biological activity, including potential therapeutic applications, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H25N2O5SC_{24}H_{25}N_2O_5S with a molecular weight of 465.54 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a thiazole ring and a chromeno-pyrrole moiety.

Property Value
Molecular FormulaC24H25N2O5S
Molecular Weight465.54 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate enzyme activities and receptor functions through binding interactions that alter signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory and metabolic pathways.
  • Receptor Modulation : It can interact with receptors that mediate cellular responses to hormones and neurotransmitters.

Antioxidant Activity

Research indicates that this compound shows significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogenic bacteria and fungi. In vitro studies have reported minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

Anti-inflammatory Effects

In vivo models have shown that this compound can reduce markers of inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the DPPH radical scavenging activity of the compound at varying concentrations. Results indicated a strong dose-dependent response, suggesting its potential as a natural antioxidant.
    • Methodology: The DPPH assay was performed using different concentrations (0–100 µg/mL), comparing results against ascorbic acid as a standard.
    • Findings: At 100 µg/mL concentration, the compound showed an inhibition percentage of over 85%.
  • Evaluation of Antimicrobial Properties : A comprehensive study assessed the antimicrobial efficacy of the compound against multiple strains of bacteria and fungi.
    • Methodology: The broth microdilution method was employed to determine MIC values.
    • Findings: The compound exhibited potent activity against Gram-positive bacteria with MIC values significantly lower than conventional antibiotics.

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